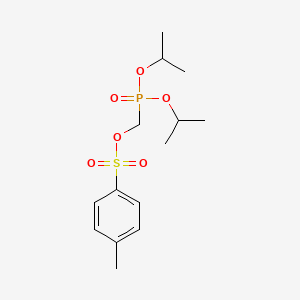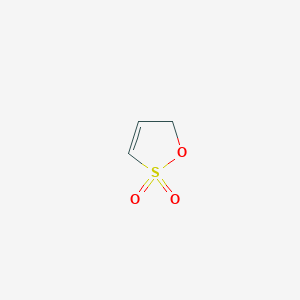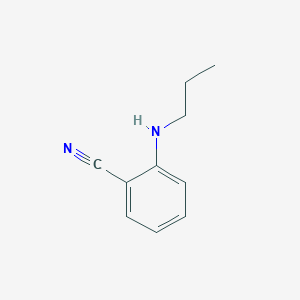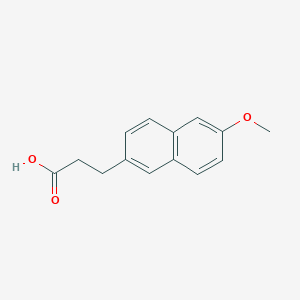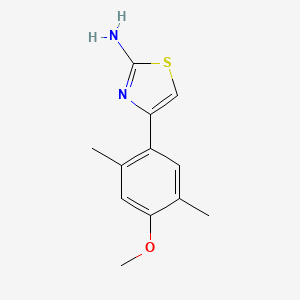
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in dye chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.Applications De Recherche Scientifique
Antifungal Applications
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives demonstrate significant antifungal properties. Studies have shown that certain derivatives of this compound, such as those incorporating pyrimidine heterocyclic rings, exhibit potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential use in the development of new antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Anti-Cancer Properties
N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, which include the structure of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, have been explored for their anti-inflammatory and anticancer activities. Such derivatives have shown potential as direct inhibitors of 5-lipoxygenase, a key enzyme in inflammation-related diseases like asthma and rheumatoid arthritis. Additionally, some derivatives have shown potent anti-inflammatory activity, indicating their potential as therapeutic agents (Suh et al., 2012).
Antiangiogenic and Antiproliferative Effects
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine has been studied for its antiangiogenic properties. In silico studies have demonstrated that derivatives of this compound have significant binding energy with VEGFR-2 kinase, suggesting potential as powerful antiangiogenic agents. Furthermore, certain N,4-diaryl-1,3-thiazole-2-amines have demonstrated moderate antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Jafar & Hussein, 2021); (Sun et al., 2017).
Applications in Synthesis of Schiff Bases and Polymers
The 1,3,4-thiadiazole core, closely related to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, has been used in the synthesis of Schiff bases, demonstrating significant DNA protective ability and antimicrobial activity. These compounds also showed cytotoxicity on certain cancer cell lines, suggesting their potential in cancer treatment. Moreover, amine compounds like 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine have been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, improving their antibacterial and antifungal activities for potential medical applications (Gür et al., 2020); (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Certain thiazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly in protecting metals like copper. These studies indicate that 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives could be useful in developing new corrosion inhibitors for industrial applications (Farahati et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXEXXVHWOJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424673 |
Source


|
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
879053-77-7 |
Source


|
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



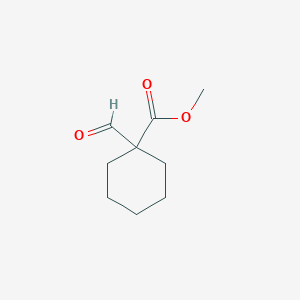
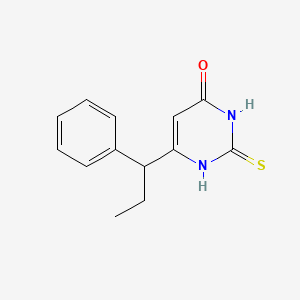
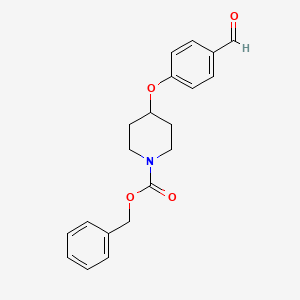
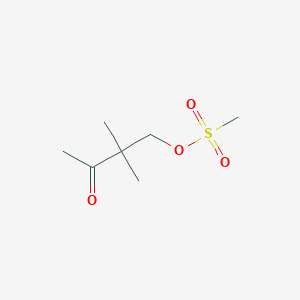
![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)


